REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[O:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1.CN(C)P(=O)(N(C)C)N(C)C.C([C:29]([O:31][CH2:32][CH3:33])=[O:30])#N>O1CCCC1>[O:15]=[C:12]1[CH2:13][CH2:14][O:9][CH2:10][CH:11]1[C:29]([O:31][CH2:32][CH3:33])=[O:30] |f:0.1|
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
452 μL
|
Type
|
reactant
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Name
|
|
Quantity
|
280 μL
|
Type
|
reactant
|
Smiles
|
C(#N)C(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to −78° C. again
|
Type
|
STIRRING
|
Details
|
The mixture was stirred over one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while warming to 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was separated
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
DISTILLATION
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Details
|
distilled water and ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(COCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |